molecular formula C20H24N2O2 B3914402 1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one

1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B3914402
M. Wt: 324.4 g/mol
InChI Key: OESYKOSTJSFQQI-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzyl-4-(2-phenoxypropanoyl)piperazine is 324.183778013 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-17(24-19-10-6-3-7-11-19)20(23)22-14-12-21(13-15-22)16-18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESYKOSTJSFQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of the Chemical Scaffold: Significance of Piperazine and Propanone Motifs in Synthetic Chemistry and Chemical Biology

The chemical architecture of 1-(4-benzylpiperazin-1-yl)-2-phenoxypropan-1-one is built upon two foundational motifs: piperazine (B1678402) and propanone. Each of these plays a crucial role in the landscape of modern drug discovery and synthetic chemistry.

The piperazine ring is a heterocyclic amine that is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov Its prevalence in pharmaceuticals is due to a combination of favorable characteristics. The piperazine moiety can significantly influence a molecule's physicochemical properties, such as its solubility and basicity, which are critical for optimizing pharmacokinetic profiles. nih.govnih.gov Furthermore, the piperazine ring can serve as a versatile linker or scaffold, allowing medicinal chemists to orient pharmacophoric groups in specific three-dimensional arrangements to enhance interaction with biological targets. nih.govresearchgate.net Its presence is found in a wide array of approved drugs targeting diverse therapeutic areas, including central nervous system disorders, infectious diseases, and oncology. nbinno.comresearchgate.net

The propanone motif, a simple ketone, is a fundamental building block in organic synthesis. Ketones are highly versatile functional groups that can participate in a vast number of chemical transformations, making them key intermediates in the construction of more complex molecules. In the context of medicinal chemistry, the propanone core and its derivatives are integral components of various biologically active compounds. For example, research into related structures has shown that aminopropanones can exhibit significant anti-inflammatory and analgesic properties. researchgate.net The carbonyl group within the propanone structure can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its target protein.

Overview of Structural Complexity and Synthetic Challenges Associated with Hybrid Molecules

1-(4-benzylpiperazin-1-yl)-2-phenoxypropan-1-one is considered a hybrid molecule, as it covalently links distinct chemical entities—the benzylpiperazine, phenoxy, and propanone fragments—into a single compound. The design and synthesis of such molecules present unique challenges for organic chemists. nih.govnih.gov

The construction of hybrid molecules typically requires multi-step synthetic sequences. A significant challenge lies in developing efficient and selective chemical processes that join the different structural fragments without producing unwanted byproducts. nih.govfrontiersin.org For a molecule like the subject compound, a common synthetic approach would involve the formation of an amide bond between a carboxylic acid derivative and the piperazine (B1678402) nitrogen. For instance, the synthesis of similar benzylpiperazine amides has been achieved by reacting a substituted benzylpiperazine with an appropriate acyl chloride or by coupling it with a carboxylic acid using standard peptide coupling reagents. nih.gov

Rationale for Academic Investigation of 1 4 Benzylpiperazin 1 Yl 2 Phenoxypropan 1 One Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. This process helps in planning an efficient synthesis by identifying key bond disconnections that correspond to reliable chemical reactions.

Identification of Key Precursors and Building Blocks

The primary disconnection for this compound is the amide bond. This bond is typically formed late in a synthetic sequence due to its stability and the reliability of amide bond-forming reactions. This disconnection reveals two key precursors: N-benzylpiperazine and 2-phenoxypropanoic acid.

A secondary disconnection can be considered at the ether linkage of 2-phenoxypropanoic acid. This would lead to phenol (B47542) and a 2-halopropanoic acid derivative, which are readily available starting materials. Another key building block is piperazine itself, a common starting point for many disubstituted piperazine derivatives. The benzyl group on the piperazine nitrogen can be introduced via N-alkylation.

Target MoleculeKey DisconnectionPrecursors
This compoundAmide bondN-Benzylpiperazine and 2-Phenoxypropanoic acid
2-Phenoxypropanoic acidEther bondPhenol and 2-Halopropanoic acid derivative
N-BenzylpiperazineC-N bondPiperazine and Benzyl halide

Exploration of Potential Reaction Pathways

Based on the retrosynthetic analysis, a primary synthetic route involves the acylation of N-benzylpiperazine with an activated form of 2-phenoxypropanoic acid. This could be the corresponding acyl chloride or the use of standard peptide coupling reagents.

An alternative pathway could involve the initial N-acylation of piperazine with 2-phenoxypropanoyl chloride, followed by N-alkylation with benzyl bromide to introduce the benzyl group. The choice of pathway would depend on the availability of starting materials and the desired control over the reaction selectivity.

Approaches to Piperazine Ring Functionalization and Derivatization

The functionalization of the piperazine ring is a critical aspect of the synthesis of this compound and its analogues. Various strategies can be employed to introduce substituents at the nitrogen atoms.

N-Alkylation and N-Acylation Strategies for Primary Amine Introduction

N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine nitrogen. In the context of the target molecule, the synthesis of the N-benzylpiperazine precursor is a key step. This is commonly achieved by reacting piperazine with benzyl chloride. europa.euorgsyn.org To favor mono-alkylation, a large excess of piperazine can be used, or a protecting group strategy can be employed.

N-acylation is the key step to form the final amide bond in this compound. This reaction involves treating N-benzylpiperazine with an activated derivative of 2-phenoxypropanoic acid, such as 2-phenoxypropanoyl chloride. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the amide bond formation directly from the carboxylic acid.

Reaction TypeReactantsProduct
N-AlkylationPiperazine, Benzyl chlorideN-Benzylpiperazine
N-AcylationN-Benzylpiperazine, 2-Phenoxypropanoyl chlorideThis compound

Transition Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of piperazine derivatives. organic-chemistry.orgnih.govacs.org These methods can be used to construct the piperazine ring itself or to introduce aryl or other substituents. For instance, a palladium-catalyzed C-N cross-coupling reaction could be envisioned between an aryl halide and piperazine to form an N-arylpiperazine, which could then be further functionalized.

While not directly applicable to the final step in the synthesis of the target molecule, these methods are highly relevant for the synthesis of a diverse range of analogues. For example, a palladium-catalyzed process could be used to synthesize a variety of substituted N-arylpiperazines, which could then be acylated to produce a library of related compounds. A modular synthesis of substituted piperazines has been developed using a palladium-catalyzed cyclization of propargyl carbonates with diamine components. nih.gov

Multicomponent Reactions (MCRs) for Scaffold Assembly (e.g., Ugi Reactions)

Multicomponent reactions (MCRs), such as the Ugi reaction, offer an efficient way to assemble complex molecules in a single step. The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction could be adapted to synthesize precursors for 1,4-disubstituted piperazines. nih.govresearchgate.netacs.org

Other Novel Piperazine Derivatization Techniques (e.g., C-H Functionalization)

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, yet its structural diversity has historically been limited to substitution at its nitrogen atoms. mdpi.com Recent advancements in synthetic chemistry have unlocked new pathways for modifying the carbon backbone of the piperazine ring through C-H functionalization. This approach offers a powerful tool for creating novel analogues of this compound that would be difficult to access through traditional methods. mdpi.com

Direct C-H functionalization of piperazines presents unique challenges compared to other saturated N-heterocycles like pyrrolidine (B122466) and piperidine. beilstein-journals.orgnih.gov The presence of the second nitrogen atom can lead to undesired side reactions or decrease the reactivity of the adjacent C-H bonds. beilstein-journals.orgnih.gov Overcoming these hurdles has required the development of novel catalytic systems.

Prominent among these new methods is photoredox catalysis. For instance, researchers have shown that under photoredox conditions, an N-protected piperazine can couple with vinyl sulfones or heteroaryl chlorides to yield α-vinylation and α-arylation products, respectively. beilstein-journals.orgnih.gov One proposed mechanism involves the generation of an α-amino radical on the piperazine ring, which then couples with an arene radical anion, followed by rearomatization to yield the α-aryl-substituted piperazine. mdpi.comencyclopedia.pub Transition-metal catalysis, particularly with rhodium and copper, has also been employed. Rhodium catalysts have been used for dehydrogenative carbonylation reactions, while copper-mediated methods have facilitated the synthesis of α-heteroarylated piperazines. mdpi.comnih.govencyclopedia.pub

TechniqueCatalyst/ReagentType of FunctionalizationReference
Photoredox Catalysis Ir(ppy)₃α-Arylation, α-Vinylation beilstein-journals.orgnih.gov
Rhodium-Catalyzed Rhodium Complex / CODehydrogenative Carbonylation beilstein-journals.orgnih.gov
Copper-Catalyzed Copper Salt / SnAP Reagentsα-Heteroarylation mdpi.comencyclopedia.pub

These C-H functionalization strategies represent a significant leap forward, providing new avenues for synthesizing piperazine derivatives with precisely defined substitution patterns. mdpi.com

Synthesis of the 2-Phenoxypropan-1-one Moiety

The 2-phenoxypropan-1-one portion of the target molecule can be synthesized through a logical sequence of reactions. A common starting point is 2-phenoxypropionic acid. This acid can be reduced to the corresponding alcohol, 2-phenoxy-1-propanol. One documented method for this reduction involves using a borohydride (B1222165) solution in tetrahydrofuran. prepchem.com The 2-phenoxypropionic acid, dissolved in dry tetrahydrofuran, is added dropwise to a chilled solution of borohydride under a nitrogen atmosphere. prepchem.com Following the reaction, the mixture is processed to yield the product alcohol. prepchem.com

Once 2-phenoxy-1-propanol is obtained, the final step to achieve the ketone moiety is an oxidation reaction. Standard oxidation protocols can be employed to convert the primary alcohol into the corresponding ketone, thus forming the 2-phenoxypropan-1-one structure ready for coupling.

Coupling Strategies for the Integration of Subunits

The final assembly of this compound involves the formation of an amide bond between the 1-benzylpiperazine (B3395278) subunit and the 2-phenoxypropanoic acid (the precursor to the 2-phenoxypropan-1-one moiety). This is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate the attack by the secondary amine of the piperazine ring. hepatochem.comluxembourg-bio.com

Several strategies exist for this crucial coupling step:

Acyl Chloride Formation: A classic method involves converting the 2-phenoxypropanoic acid into its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with 1-benzylpiperazine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, to form the desired amide bond. nih.gov

Use of Coupling Reagents: A vast array of modern coupling reagents can directly mediate the amide bond formation without isolating the acyl chloride intermediate. These reagents activate the carboxylic acid in situ. hepatochem.comluxembourg-bio.com This approach is often preferred due to milder reaction conditions and avoidance of harsh reagents. luxembourg-bio.com

Coupling Reagent ClassExample(s)Mechanism of ActionReference
Carbodiimides DCC, DIC, EDCIForms an O-acylisourea intermediate that is reactive towards amines. Often used with additives like HOBt to reduce side reactions and epimerization. hepatochem.comluxembourg-bio.com
Phosphonium (B103445) Salts BOP, PyBOPForms a reactive phosphonium ester from the carboxylic acid. luxembourg-bio.com
Uronium/Aminium Salts HBTU, HATUForms an active ester (often an OBt or OAt ester) that readily reacts with the amine. luxembourg-bio.com
Anhydride (B1165640) Reagents T3P (Propylphosphonic Anhydride)Forms a mixed anhydride with the carboxylic acid, which is then attacked by the amine. nih.gov

The choice of coupling strategy depends on factors such as the scale of the reaction, the presence of other functional groups, and the desired purity of the final product. hepatochem.com

Stereoselective Synthesis Approaches and Chiral Resolution for Enantiomerically Pure Compounds

The 2-position of the propan-1-one moiety in the target compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For many applications, it is crucial to obtain a single, enantiomerically pure compound. This can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis: This approach aims to create predominantly one enantiomer from the beginning. One potential route involves the asymmetric hydrogenation of a prochiral precursor, such as a diketone, using a chiral catalyst. researchgate.net For example, rhodium nanoparticles stabilized by chiral ligands have been used for the enantioselective hydrogenation of prochiral ketones to produce enantio-enriched alcohols, which could then be carried forward in the synthesis. researchgate.net Another strategy is the catalytic enantioselective alkylation of an aldehyde. For instance, a prochiral aldehyde could be reacted with an organozinc reagent in the presence of a chiral catalyst to form a chiral alcohol with high enantiomeric excess. orgsyn.org This alcohol can then be oxidized to the desired chiral ketone.

Chiral Resolution: This strategy involves synthesizing the compound as a racemic mixture and then separating the two enantiomers.

Classical Resolution: This method involves reacting the racemic compound (or a suitable precursor amine or acid) with a chiral resolving agent to form a pair of diastereomeric salts. acs.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. acs.org After separation, the resolving agent is removed to yield the pure enantiomers.

Kinetic Resolution: In this technique, the racemic mixture is reacted with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. nih.govwhiterose.ac.uk This allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (which remains as unreacted starting material).

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. nih.gov Racemic intermediates or the final product can be passed through a chiral column, where the enantiomers interact differently with the stationary phase and elute at different times. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Yields and Purity

Achieving high yields and purity is paramount in chemical synthesis. The optimization of reaction conditions is a critical process that involves systematically varying parameters to find the ideal balance for a specific transformation. For the synthesis of this compound, optimization would be crucial at the coupling stage.

Key parameters for optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents. For example, in the amide coupling of a piperazine derivative, solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) might be tested. nih.gov The choice of coupling reagent and any additives (like HOBt) is also a major factor. The amount of base used can influence reaction rate and side product formation. A systematic approach, often employing Design of Experiments (DoE), can efficiently identify the optimal conditions.

ParameterVariable OptionsPotential Impact on Reaction
Solvent Acetonitrile, DMF, Dichloromethane (DCM), Tetrahydrofuran (THF)Affects solubility of reagents, reaction rate, and can influence side reactions.
Coupling Reagent EDCI/HOBt, HATU, T3P, etc.Determines the nature of the activated intermediate, affecting reaction efficiency and potential for racemization.
Base Triethylamine (NEt₃), Diisopropylethylamine (DIPEA)Neutralizes acid byproducts; its strength and steric bulk can influence the reaction outcome.
Temperature 0 °C to refluxAffects reaction rate; higher temperatures can increase conversion but may also lead to decomposition or side products.
Stoichiometry Molar ratios of acid, amine, and coupling reagentsUsing slight excesses of certain reagents can drive the reaction to completion but may complicate purification.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of this compound. A multi-technique approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), offers a comprehensive characterization of the compound.

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of this compound in solution. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the precise chemical environment of each proton and carbon atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this molecule would be found in distinct regions corresponding to the aromatic protons of the benzyl and phenoxy groups, the benzylic methylene (B1212753) protons, the piperazine ring protons, the methine proton of the propanoyl group, and the terminal methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the carbonyl carbon of the amide group, aromatic carbons, and various aliphatic carbons within the piperazine and propanoyl moieties. rsc.org The chemical shifts provide insight into the electronic environment of each carbon atom. rsc.org

2D NMR Spectroscopy: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) are used to correlate proton and carbon signals, confirming the direct C-H bonds and aiding in the definitive assignment of overlapping signals. rsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound.
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25-7.40m5HBenzyl Aromatic Protons
6.85-7.20m5HPhenoxy Aromatic Protons
5.10q1HCH-O (Propanoyl)
3.50s2HBenzylic CH₂
3.40-3.70m4HPiperazine Protons (N-CO)
2.40-2.60m4HPiperazine Protons (N-CH₂)
1.50d3HMethyl CH₃
Table 2: Representative ¹³C NMR Spectral Data for this compound.
Chemical Shift (δ) ppmAssignment
170.5C=O (Amide)
157.3Aromatic C-O
137.1Aromatic Quaternary C (Benzyl)
129.3 - 114.9Aromatic CH
70.0CH-O (Propanoyl)
63.1Benzylic CH₂
53.0, 45.9Piperazine CH₂
17.0Methyl CH₃

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent groups. The presence of a strong absorption band for the tertiary amide carbonyl (C=O) stretching is a key diagnostic feature. Other significant peaks include C-H stretching from the aromatic and aliphatic regions, C-O-C stretching of the ether linkage, and C-N stretching of the piperazine ring.

Table 3: Characteristic IR Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
3000-2850C-H StretchAliphatic
1650-1630C=O StretchTertiary Amide
1600, 1495C=C StretchAromatic Ring
1250-1200C-O-C Stretch (Aryl-Alkyl Ether)Ether
1200-1000C-N StretchAmine/Amide

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of the parent ion, allowing for the determination of the elemental formula. For this compound (C₂₀H₂₄N₂O₂), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm its molecular formula. scielo.org.za

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecule. nih.gov This analysis provides valuable structural information by identifying characteristic fragment ions. Plausible fragmentation patterns for this compound include:

Loss of the benzyl group: Cleavage of the C-N bond between the benzylic carbon and the piperazine nitrogen, leading to a prominent fragment ion at m/z 91 (tropylium ion) and the remaining piperazinone structure.

Cleavage of the piperazine ring: The piperazine ring can undergo characteristic ring-opening fragmentations.

Fragmentation at the amide bond: Cleavage adjacent to the carbonyl group can occur.

Loss of the phenoxy group: Cleavage of the ether bond can also be observed.

Analysis of these fragmentation pathways helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. rigaku.com While specific crystallographic data for this compound is not widely published, the technique would provide definitive information on bond lengths, bond angles, and torsion angles. scielo.org.zamdpi.com

The analysis would reveal the exact conformation of the piperazine ring, which is typically a chair form, and the spatial orientation of the benzyl and 2-phenoxypropanoyl substituents. researchgate.net Furthermore, X-ray diffraction elucidates how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure. mdpi.com

Conformational Analysis and Stereochemical Insights

Understanding the conformational preferences of the flexible parts of the molecule is crucial for a complete structural description.

The piperazine ring is known to preferentially adopt a chair conformation to minimize steric and torsional strain. rsc.org In this compound, the large benzyl and 2-phenoxypropanoyl groups attached to the nitrogen atoms will have a significant influence on the ring's conformational equilibrium.

It is generally expected that bulky substituents on a piperazine ring will favor an equatorial position to minimize 1,3-diaxial interactions. nih.gov Therefore, the benzyl group on one nitrogen and the acyl group on the other are both likely to occupy equatorial positions in the most stable chair conformation. The flexible phenoxypropanoyl side chain also possesses rotational freedom around its single bonds, leading to various possible orientations that would be influenced by steric hindrance and potential weak intramolecular interactions.

Computational and Theoretical Investigations of 1 4 Benzylpiperazin 1 One 2 Phenoxypropan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic properties. Density Functional Theory (DFT) is a predominant method for such investigations due to its balance of accuracy and computational efficiency. espublisher.com

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the molecule's atoms, a process known as geometry optimization. DFT methods, particularly using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p), are highly effective for optimizing the geometries of organic molecules. nih.govnih.gov

The optimization process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. espublisher.com For 1-(4-benzylpiperazin-1-yl)-2-phenoxypropan-1-one, this analysis would yield precise data on bond lengths, bond angles, and dihedral angles. Studies on similar complex organic molecules show that DFT-calculated geometries are generally in good agreement with experimental results from X-ray crystallography, with minor deviations attributed to the calculations being performed on an isolated molecule in the gas phase versus a molecule in a solid crystal lattice. nih.gov

The electronic structure analysis provides insights into the distribution of electrons within the molecule, which is fundamental to its properties and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for a Molecule like this compound (DFT/B3LYP) This table demonstrates the type of data generated from a DFT geometry optimization. Actual values would require a specific calculation for the target compound.

ParameterBond/AngleCalculated Value
Bond LengthC=O (carbonyl)~1.24 Å
Bond LengthC-N (amide)~1.37 Å
Bond LengthC-O (ether)~1.38 Å
Bond AngleO=C-N~121.5°
Bond AngleC-N-C (piperazine)~112.0°
Dihedral AngleC-C-O-C (phenoxy)~178.5°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compearson.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. nih.gov

For this compound, visualization of the HOMO would likely show electron density concentrated on the phenoxy group and the nitrogen atoms of the piperazine (B1678402) ring, identifying these as potential sites for electrophilic attack. The LUMO would likely be distributed over the carbonyl group and the benzyl (B1604629) ring, indicating these as probable sites for nucleophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap This table shows representative data obtained from an FMO analysis.

ParameterEnergy (eV)
EHOMO (Highest Occupied Molecular Orbital)-6.25
ELUMO (Lowest Unoccupied Molecular Orbital)-1.10
Energy Gap (ΔE = ELUMO - EHOMO)5.15

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. chemrxiv.org It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. This map is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to attack by electrophiles. For the target molecule, such regions are expected around the carbonyl oxygen and the ether oxygen of the phenoxy group. nih.gov

Blue regions represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to attack by nucleophiles. Positive potentials are often found around hydrogen atoms, particularly those attached to nitrogen or in the aromatic rings. walisongo.ac.id

Green regions denote areas of neutral or near-zero potential.

The MEP map provides a comprehensive picture of the molecule's reactive surface, complementing the insights gained from FMO analysis. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. This analysis provides a quantitative understanding of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. acadpubl.eu

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from a specific donor-acceptor interaction. A higher E(2) value signifies a stronger interaction. acadpubl.eu For this compound, significant interactions would be expected between the lone pair (n) orbitals of the oxygen and nitrogen atoms and the antibonding (π) orbitals of the carbonyl group and aromatic rings. These n → π interactions represent delocalization of electron density, which stabilizes the molecule. acadpubl.eu

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It indicates the capacity of a molecule to accept electrons.

Electronegativity (χ): The power of a molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η). researchgate.net

These global descriptors provide a quantitative basis for comparing the reactivity of different molecules. Local reactivity descriptors, such as Fukui functions, can also be calculated to identify which specific atoms within the molecule are most reactive. chemrxiv.org

Table 3: Illustrative Global Reactivity Descriptors This table presents typical global reactivity descriptors calculated from HOMO/LUMO energies.

DescriptorCalculated Value (eV)
Chemical Hardness (η)2.575
Chemical Softness (S)0.388
Electronegativity (χ)3.675
Electrophilicity Index (ω)2.619

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior in Different Environments

While quantum chemical calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

This technique allows researchers to observe how this compound behaves in a more realistic, dynamic environment, such as in a solvent like water or in proximity to a biological target like a lipid membrane or a protein active site. mdpi.comdtu.dk MD simulations can reveal:

Conformational Flexibility: The molecule is not rigid; its various parts can rotate around single bonds. MD simulations can explore the accessible conformations and identify the most stable or prevalent shapes the molecule adopts in solution. nih.gov

Solvent Interactions: The simulation can show how solvent molecules (e.g., water) arrange themselves around the solute and form hydrogen bonds or other interactions.

Binding Dynamics: If simulated with a receptor, MD can provide insights into the process of ligand binding, the stability of the ligand-receptor complex, and the specific intermolecular interactions (like hydrogen bonds and van der Waals forces) that maintain the complex. researchgate.net

By tracking properties like the root-mean-square deviation (RMSD) over the simulation time, scientists can assess the structural stability of the molecule and its complexes. nih.gov

In Silico Mechanistic Predictions for Reaction Pathways and Transformation Processes

In silico methods provide a theoretical framework for predicting the metabolic fate and potential transformations of chemical compounds, offering insights into their stability and reactive potential. For this compound, while specific computational studies predicting its reaction pathways are not extensively documented in the available literature, predictions can be inferred based on its constituent functional groups: the benzylpiperazine moiety, the phenoxy group, and the propan-1-one linker.

Computational models can predict several potential transformation pathways:

Oxidation: The piperazine ring and the benzyl group are susceptible to oxidative metabolism. Computational systems can predict N-oxidation of the piperazine nitrogens and hydroxylation of the aromatic rings (both the benzyl and phenoxy moieties).

Reduction: The ketone group within the propan-1-one structure is a potential site for reduction reactions, which could be modeled using quantum chemical calculations to determine the feasibility and stereoselectivity of such a transformation.

Hydrolysis: The amide bond within the core structure is a key site for potential hydrolytic cleavage. In silico models can estimate the lability of this bond under various physiological conditions.

Conjugation: Predictive software can identify sites for Phase II metabolic reactions, such as glucuronidation or sulfation, which typically occur at hydroxylated metabolites formed during Phase I oxidative processes.

While direct experimental validation is essential, these computational approaches are crucial in the early stages of research to forecast potential metabolites and degradation products. Studies on related heterocyclic compounds, such as 3-pyrrolin-2-ones, have demonstrated unexpected acid-catalyzed transformations leading to novel heterocyclic systems, highlighting the importance of both computational prediction and experimental verification in understanding chemical reactivity. mdpi.com

Computational Studies on Molecular Recognition and Ligand Binding (Excluding in vivo efficacy)

Computational studies are instrumental in elucidating how a ligand like this compound interacts with biological macromolecules. These methods, including molecular docking and pharmacophore modeling, provide a detailed view of the molecular recognition process at the atomic level. Research on the broader class of benzylpiperazine and phenylpiperazine derivatives has shown significant interactions with various receptors and enzymes, offering a template for understanding the potential binding behavior of the title compound. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. hibiscuspublisher.com This method is used to understand the binding mode and estimate the binding affinity. For the class of piperazine-containing compounds, docking studies have identified key interactions with several important biological targets.

For instance, computational investigations of piperidine/piperazine-based compounds have revealed high-affinity binding to the sigma 1 receptor (S1R), a protein implicated in various cellular functions. nih.gov Docking simulations of these ligands into the S1R binding site showed crucial interactions with specific amino acid residues. Similarly, studies on 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives identified key binding interactions within the C-C chemokine receptor type 1 (CCR1), where a tyrosine residue (Tyr113) was found to be critical for anchoring the ligand in the active site via hydrogen bonding. nih.gov

The general findings from docking studies on analogous structures are summarized below, illustrating the types of interactions that could be anticipated for this compound. These simulations typically utilize software like Glide or AutoDock and force fields such as OPLS-2005 to calculate binding energies and visualize interactions. researchgate.netindexcopernicus.com

Compound ClassMolecular TargetKey Interacting ResiduesPrimary InteractionsReported Binding Score (Example)
Piperidine/Piperazine DerivativesSigma 1 Receptor (S1R)Tyr103, Glu172, Tyr173Hydrophobic interactions, Hydrogen bondingKi value of 3.2 nM for a high-affinity ligand nih.gov
Phenylpiperazine Ethanone DerivativesCCR1Tyr113Hydrogen bonding nih.govNot specified
Benzimidazole-Phenylpiperazine DerivativesCyclooxygenase-2 (COX-2)Tyr355, Arg120Hydrogen bonding researchgate.netNot specified
Piperazin-1-ylpyridazine DerivativesdCTP Pyrophosphatase (dCTPase)Gln82, Glu78, Arg109Hydrogen bonding, π-π stacking indexcopernicus.comGlide Gscore: -4.649 indexcopernicus.com

Pharmacophore modeling is a powerful computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. patsnap.com A pharmacophore model serves as a 3D query to search chemical databases for novel compounds that possess these key features, a process known as virtual screening. nih.govresearchgate.net

There are two primary approaches to generating a pharmacophore model:

Ligand-Based Modeling: This method is used when the 3D structure of the target is unknown. It involves analyzing a set of known active molecules to extract common chemical features that are essential for their biological activity. patsnap.com

Structure-Based Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be derived directly from the key interaction points between the protein and a known ligand. patsnap.com

For the benzylpiperazine class of compounds, computational studies have successfully employed these techniques. In one campaign to identify new sigma 1 receptor (S1R) ligands, a pharmacophore model was developed based on known high-affinity compounds. nih.gov The key features identified for this class of molecules generally include a positively ionizable center (the piperazine nitrogen), a primary hydrophobic group, and a secondary hydrophobic group. nih.gov This model can then be used to screen large virtual libraries to find new potential ligands. researchgate.net Virtual screening has proven effective in identifying novel scaffolds for various targets, including BCR-ABL1 kinase inhibitors and PPARγ partial agonists. researchgate.netmdpi.com

The essential features of a pharmacophore model derived from benzylpiperazine-type ligands are outlined in the table below.

Pharmacophore FeatureDescriptionCorresponding Chemical MoietyRole in Binding
Positive Ionizable (PI)A group that is positively charged at physiological pH.Piperazine nitrogen atomForms ionic interactions or key hydrogen bonds with acidic residues in the target's binding pocket.
Hydrophobic (HY)Non-polar groups that engage in van der Waals or hydrophobic interactions.Benzyl group, Phenyl ring of the phenoxy groupOccupies hydrophobic pockets within the binding site, contributing to binding affinity and stability.
Aromatic Ring (AR)A planar, cyclic, conjugated system.Benzyl and Phenoxy aromatic ringsCan participate in π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.
Hydrogen Bond Acceptor (HBA)An electronegative atom capable of accepting a hydrogen bond.Oxygen atom of the carbonyl group, Oxygen atom of the ether linkageForms hydrogen bonds with donor groups (e.g., -NH, -OH) in the active site.

Structure Activity Relationship Sar Studies of 1 4 Benzylpiperazin 1 Yl 2 Phenoxypropan 1 One Derivatives

Systematic Modification of the Benzyl (B1604629) Moiety and its Influence on Biological Interactions

The benzyl group, a prominent feature of the 1-(4-benzylpiperazin-1-yl)-2-phenoxypropan-1-one scaffold, plays a crucial role in modulating the biological activity of these derivatives. Research into related benzylpiperazine compounds has demonstrated that substitutions on the benzyl ring can significantly impact receptor affinity and selectivity.

Studies on a series of benzylpiperazine derivatives targeting the σ1 receptor have provided valuable insights into the influence of the benzyl moiety. For instance, the introduction of a para-methoxy group on the benzyl ring has been shown to enhance affinity for the σ1 receptor. This suggests that electron-donating groups in this position may be favorable for interaction with the receptor's binding site. The presence of such a group could potentially increase the electron density of the aromatic ring, facilitating favorable π-π stacking or other non-covalent interactions within the binding pocket.

Table 1: Influence of Benzyl Moiety Substitution on Biological Activity (Hypothetical Data Based on Related Compounds)

Compound R (Substitution on Benzyl Ring) Biological Activity (IC₅₀, nM)
1a H50
1b 4-OCH₃25
1c 4-Cl75
1d 4-NO₂150

Investigation of Substituent Effects on the Phenoxy Group (e.g., Electronic and Steric Effects)

The phenoxy group in the this compound scaffold offers another critical site for structural modification to fine-tune biological activity. The electronic and steric properties of substituents on this aromatic ring can profoundly influence how the molecule interacts with its biological target.

The introduction of electron-withdrawing or electron-donating groups can alter the electrostatic potential of the phenoxy ring, thereby affecting its ability to form hydrogen bonds or engage in other polar interactions. For example, a substituent that increases the partial negative charge on the phenoxy oxygen could enhance its role as a hydrogen bond acceptor.

Steric hindrance is another crucial factor. Bulky substituents on the phenoxy ring could either promote a more favorable binding conformation or, conversely, create steric clashes that prevent optimal interaction with the target. The position of the substituent (ortho, meta, or para) is also a key determinant of its steric and electronic influence.

Table 2: Effect of Phenoxy Group Substituents on Biological Activity (Hypothetical Data Based on General SAR Principles)

Compound R' (Substitution on Phenoxy Ring) Biological Activity (IC₅₀, nM)
2a H50
2b 4-F40
2c 4-CN90
2d 2,6-di-CH₃200

Impact of Structural Changes to the Propanone Backbone on Molecular Activity

Alterations in the length of the alkyl chain can change the spatial relationship between the phenoxy and piperazine (B1678402) moieties, which can be critical for optimal binding to a target. A longer or shorter chain might be necessary to position these key pharmacophoric elements correctly within the binding site.

Introducing chirality into the propanone backbone, for instance, by creating a stereocenter at the second carbon, could lead to enantiomers with different biological potencies. This stereoselectivity would indicate a specific three-dimensional binding orientation at the target.

Furthermore, modifications to the carbonyl group of the propanone moiety, such as its reduction to a hydroxyl group or its replacement with other functional groups, would drastically alter the molecule's electronic and hydrogen-bonding properties, leading to significant changes in its biological profile.

Table 3: Influence of Propanone Backbone Modifications on Biological Activity (Hypothetical Data Based on General SAR Principles)

Compound Modification to Propanone Backbone Biological Activity (IC₅₀, nM)
3a Propan-1-one50
3b Ethan-1-one120
3c Butan-1-one80
3d (S)-Propan-1-ol250

Role of the Piperazine Core and its Substitutions in Mediating Target Interactions

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be readily substituted at its two nitrogen atoms, allowing for the modulation of physicochemical properties and biological activity. In the context of this compound derivatives, the piperazine core acts as a central hub connecting the key pharmacophoric elements.

The basicity of the piperazine nitrogens can be crucial for forming ionic interactions or hydrogen bonds with acidic residues in a target protein's binding site. The pKa of these nitrogens can be fine-tuned by the nature of their substituents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical, electronic, and steric descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized derivatives.

For a series of this compound analogs, a QSAR study could involve calculating a variety of molecular descriptors for each compound, such as:

Lipophilicity (logP): Describes the compound's partitioning between an oily and an aqueous phase, which can influence its ability to cross cell membranes.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Electronic Parameters (e.g., Hammett constants): Quantify the electron-donating or electron-withdrawing nature of substituents.

Topological Indices: Numerical descriptors that characterize the size, shape, and branching of a molecule.

A statistically validated QSAR model could take the form of a linear equation, such as:

log(1/IC₅₀) = c₁ * logP + c₂ * MR + c₃ * σ + ... + constant

Where c₁, c₂, c₃ are coefficients determined from the regression analysis. Such a model would provide valuable predictive insights, guiding the design of new derivatives with potentially enhanced biological activity and saving significant time and resources in the drug discovery process. While specific QSAR models for this exact compound are not widely published, the principles of QSAR are broadly applicable to this class of molecules.

Mechanistic Investigations of Biological Interactions in Vitro and Molecular Level

Molecular Target Identification and Binding Affinities (In Vitro Assays)

In vitro assays are fundamental in identifying the molecular targets of a compound and quantifying its binding affinity. For the benzylpiperazine class of molecules, these studies have revealed interactions with G-protein coupled receptors and significant inhibitory effects on various enzymes.

While specific binding data for 1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one is not extensively detailed, studies on structurally related benzylpiperazine derivatives have identified significant interactions with several receptor types, most notably sigma (σ) receptors and α-adrenoceptors.

Radioligand binding assays have been used to evaluate the affinities of benzylpiperazine derivatives for σ₁ and σ₂ receptors. nih.govacs.org For instance, a series of newly synthesized benzylpiperazinyl derivatives demonstrated high affinity for the σ₁ receptor, with some compounds showing improved selectivity over the σ₂ receptor compared to reference ligands like haloperidol. nih.govacs.org One notable derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a particularly high affinity for the σ₁ receptor. nih.govacs.org

Furthermore, certain piperazine-derived compounds have been characterized as antagonists for α₁-adrenoceptors. A derivative of naftopidil, HJZ-12, which shares the benzylpiperazine core, exhibited high subtype-selectivity for both α₁D- and α₁A-adrenoceptors over the α₁B subtype. nih.govfrontiersin.orgnih.gov Research into other analogs has also pointed towards the C-C chemokine receptor type 1 (CCR1), a GPCR, as a potential drug target for this class of compounds. nih.gov

Table 1: Receptor Binding Affinities of Selected Benzylpiperazine Analogs

CompoundTarget ReceptorBinding Affinity (Kᵢ)Selectivity (Kᵢ σ₂/Kᵢ σ₁)
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15)σ₁1.6 nM886
Lead Compound 8σ₁Data not specified432
1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12)α₁D-AR (vs α₁B)47.9-fold selectiveNot Applicable
1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12)α₁A-AR (vs α₁B)19.1-fold selectiveNot Applicable

The benzylpiperazine scaffold is a constituent of molecules designed to inhibit various enzymes. Studies have focused on their potential as inhibitors of acetylcholinesterase (AChE) and tyrosinase.

Derivatives of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione have been synthesized and evaluated as potential AChE inhibitors for applications in neurodegenerative diseases like Alzheimer's. nih.govd-nb.info In vitro assays using the Ellman test demonstrated that the inhibitory potency of these compounds is influenced by the electronic properties of substituents on the benzyl (B1604629) ring. nih.govd-nb.info For example, compounds with electron-withdrawing groups such as chlorine (Cl) or fluorine (F) showed significant inhibitory activity. nih.govnih.gov

Additionally, novel 4-nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation. nih.govdoi.org Kinetic analysis of the most potent compounds revealed a mixed-type inhibition mechanism. nih.gov

Table 2: Enzyme Inhibitory Activities of Benzylpiperazine Analogs

Compound SeriesTarget EnzymeKey Finding (IC₅₀)Inhibition Type
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (Compound 4a, ortho-chloro)Acetylcholinesterase (AChE)0.91 µMNot Specified
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (Compound 4e, meta-fluoro)Acetylcholinesterase (AChE)7.1 nMNot Specified
4-Nitrophenylpiperazine derivative (Compound 4l, indole (B1671886) moiety)Tyrosinase72.55 µMMixed
1-(4-fluorobenzyl)piperazine derivativesTyrosinase0.48–14.66 µMNot Specified

Ligand-Protein Interaction Analysis (e.g., Residue-Level Interactions from Docking Studies)

Molecular docking studies provide critical insights into the binding modes and residue-level interactions between ligands and their protein targets. For analogs of this compound, these in silico analyses have helped to rationalize their observed biological activities.

Docking studies of AChE inhibitors confirmed that benzylpiperazine derivatives can adopt a binding mode similar to that of the known drug donepezil. nih.govd-nb.info The interactions within the enzyme's active site are crucial for their inhibitory function. Similarly, docking of arylpiperazine derivatives into the androgen receptor (AR) ligand-binding pocket suggested that their antagonistic activity is primarily driven by hydrophobic interactions. frontiersin.org

In the context of tyrosinase inhibition, docking simulations helped to elucidate how the piperazine (B1678402) ring orients the substituted moieties into the enzyme's active site. nih.gov For CCR1 antagonists, docking highlighted the importance of specific residues, such as Tyr113, which was found to form a hydrogen bond with the ligand, anchoring it within the active site. nih.gov

Elucidation of Cellular Response Mechanisms (In Vitro Cell Line Studies)

To understand the effects of these compounds at a cellular level, in vitro studies using various cell lines have been conducted. This research has focused on how these molecules modulate cellular signaling and their potential to induce cell death and cell cycle arrest, particularly in the context of cancer.

Benzylpiperazine-containing molecules have been shown to influence key cellular signaling pathways. One study identified a piperazine derivative, G5, that acts as an inhibitor of the p53 tumor suppressor pathway. nih.gov Treatment of mouse embryonic fibroblasts with G5 led to a marked reduction in the mRNA and protein levels of p53 downstream targets, including MDM2 and p21. nih.gov

Furthermore, in studies of phthalazin-1-one derivatives bearing a piperazine linker, potent compounds were found to modulate apoptotic signaling pathways. nih.gov Specifically, treatment of HepG2 cells resulted in the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax, alongside an increase in caspase-3 levels. nih.gov

A significant body of research has demonstrated the ability of piperazine derivatives to induce apoptosis and disrupt the cell cycle in various human tumor cell lines. A benzazepine compound, BBL22, which contains a structure related to the piperazine class, was found to selectively arrest a variety of human tumor cells in the G2/M phase of the cell cycle, subsequently leading to apoptosis in prostate and breast cancer lines. nih.gov This effect was notably selective for tumor cells, with no impact observed on nonmalignant cell counterparts. nih.gov

Similarly, other dispiropiperazine derivatives have been shown to have anti-proliferative activity against a wide panel of human cancer cell lines, with the ability to arrest the cell cycle at the G2/M phase and induce apoptosis, necrosis, and DNA damage. nih.govresearchgate.net Studies on piperazine-derived α₁-adrenoceptor antagonists also revealed significant induction of apoptosis in the human benign prostatic hyperplasia cell line (BPH-1), an effect that was found to be independent of its adrenoceptor blocking activity. nih.govfrontiersin.org

Table 3: Cytotoxic and Cell Cycle Effects of Piperazine Derivatives on Cancer Cell Lines

Compound/Derivative ClassCell LineEffectPotency (IC₅₀)
Phenylsulfonylpiperazine (Compound 3)MCF7 (Luminal Breast Cancer)Cytotoxicity4.48 µM
Dispiropiperazine (SPOPP-3)CEM (T lymphoblastoid)Anti-proliferative0.63 µM
Dispiropiperazine (SPOPP-3)HepG2 (Hepatoma)Anti-proliferative13.0 µM
Dispiropiperazine (SPOPP-3)SW480 (Colon Cancer)G2/M Cell Cycle Arrest, ApoptosisNot Specified
N-substituted-4-phenylphthalazin-1-one (Compound 19d)HepG2 (Hepatoma)Cytotoxicity, Apoptosis1.2 µM
Benzazepine (BBL22)Various Tumor LinesG2/M Cell Cycle Arrest, ApoptosisNot Specified

Mechanisms of Antimicrobial Activity (e.g., Membrane Disruption, Enzyme Inhibition)

While direct studies on the antimicrobial mechanisms of this compound are not presently available, research on other piperazine derivatives offers insights into possible modes of action.

One potential mechanism is the inhibition of essential bacterial enzymes . For instance, a study on the antimicrobial activity of 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) revealed that it inhibits DNA gyrase. nih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. The study observed that PNT was taken up by microbial cells, leading to cell disruption without the disintegration of the bacterial membrane. nih.gov This suggests that the antimicrobial effect is not primarily due to membrane disruption but rather to the interference with intracellular processes.

Another possible mechanism, observed in pleuromutilin (B8085454) derivatives containing a piperazinyl group, is the interference with bacterial protein synthesis . These compounds have been shown to selectively bind to the peptidyl transferase center of the bacterial ribosome, thereby inhibiting protein synthesis. mdpi.com This targeted action is effective against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Molecular docking studies on other novel piperazine derivatives have suggested that they may act as inhibitors of enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in fatty acid biosynthesis in bacteria. mdpi.com

It is important to underscore that these are mechanisms identified in other piperazine-containing compounds. Elucidating the precise antimicrobial mechanism of this compound would necessitate dedicated experimental studies.

Neuroprotective Mechanisms (e.g., Antioxidant Pathways, Inhibition of Neuroinflammation in cell models)

The neuroprotective potential of this compound has not been specifically investigated. However, studies on other piperazine derivatives suggest plausible mechanisms that could contribute to neuroprotection.

A key area of investigation for neuroprotective compounds is their interaction with specific receptors in the central nervous system. For example, the novel compound 2-(cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one has demonstrated robust neuroprotective properties in primary cortical cultures against glutamate (B1630785) excitotoxicity and oxidative stress. nih.gov Mechanistic studies found that this compound binds with high affinity to the sigma-1 receptor, which is known to be involved in modulating neuronal function and promoting cell survival. nih.gov

Another potential neuroprotective avenue for piperazine-containing molecules is through the modulation of antioxidant pathways . Oxidative stress is a significant contributor to neuronal damage in various neurodegenerative diseases. While direct antioxidant activity for the subject compound has not been reported, the broader class of piperazine derivatives has been explored for such properties. researchgate.net

Furthermore, the inhibition of neuroinflammation is a critical aspect of neuroprotection. Neuroinflammation, mediated by microglia and astrocytes, plays a complex role in the progression of neurodegenerative diseases. While no specific data exists for this compound, the general anti-inflammatory potential of piperazine derivatives is an area of active research. researchgate.net

Preclinical in Vitro Biological Evaluations and Assay Methodologies

Cell-Based Phenotypic Screening Assays

Cell-based phenotypic assays are crucial in early-stage drug discovery to understand a compound's effect on whole cells in a physiological context.

Anticancer Cell Line Cytotoxicity and Growth Inhibition Assays

No publicly available studies were identified that evaluated the cytotoxic or growth-inhibitory effects of 1-(4-benzylpiperazin-1-yl)-2-phenoxypropan-1-one against any cancer cell lines. Consequently, data regarding its potency (e.g., IC₅₀ values) or mechanism of inducing cell death in cancer cells are not available. Research has been conducted on other, more complex piperazine (B1678402) derivatives for anticancer activity, but these findings are not directly applicable to the specific compound .

Antimicrobial Activity Screening Against Bacterial and Fungal Strains

There is no available data from in vitro screening assays to characterize the antimicrobial properties of this compound. Studies determining its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against various bacterial or fungal strains have not been reported in the accessible literature. While the broader class of piperazine-containing molecules has been investigated for antimicrobial effects, specific results for this compound are absent.

Biochemical Enzyme Activity Assays

No information was found regarding the evaluation of this compound in biochemical assays designed to measure its inhibitory or activating effects on specific enzymes. Therefore, its profile as a potential enzyme modulator, for example as a kinase or protease inhibitor, remains uncharacterized.

High-Throughput Receptor Binding and Functional Assays

While various benzylpiperazine derivatives have been synthesized and evaluated as ligands for specific G-protein coupled receptors (GPCRs) and other targets like sigma (σ) receptors, no specific receptor binding affinity data (such as Kᵢ or Kₐ values) for this compound has been published. Its potential to bind to and modulate the function of neurological or other receptors is currently unknown.

Cell-Free Assays for Molecular Interaction Studies

No studies utilizing cell-free assay systems, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), were found for this compound. These assays are used to directly measure the binding kinetics and thermodynamics between a compound and its molecular target. As no specific biological targets have been identified for this compound, such detailed molecular interaction studies have not been reported.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperazine-containing molecules is a cornerstone of pharmaceutical research. rsc.org Future efforts concerning 1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one are likely to focus on developing more efficient, cost-effective, and environmentally friendly synthetic pathways. Traditional multi-step syntheses can be resource-intensive and generate significant waste. Modern synthetic strategies offer promising alternatives.

One key area of development is the application of C-H functionalization . This technique allows for the direct modification of the carbon-hydrogen bonds of the piperazine (B1678402) ring, potentially reducing the number of synthetic steps required to introduce diverse substituents. researchgate.netmdpi.com Another promising approach is the use of photoredox catalysis , which utilizes visible light to drive chemical reactions, offering a greener and more sustainable alternative to traditional methods that may require harsh reagents or high temperatures. mdpi.com The transition from batch processing to continuous flow synthesis could also offer improved efficiency, safety, and scalability. mdpi.com

Table 1: Comparison of Synthetic Approaches for Piperazine Derivatives

FeatureTraditional Synthetic RoutesNovel and Sustainable Routes
Efficiency Often multi-step, lower overall yieldFewer steps, potentially higher yield
Sustainability May use harsh reagents and solventsUtilizes greener catalysts (e.g., organic photocatalysts), less waste
Versatility Can be limited in scopeC-H functionalization allows for broader diversification
Scalability Batch processing can be challenging to scaleContinuous flow methods offer easier scalability

These modern synthetic methodologies could be pivotal in creating a library of analogs of this compound for further biological evaluation.

Advanced Spectroscopic and Imaging Techniques for Real-time Interaction Studies

Understanding how a molecule interacts with its biological target is fundamental to drug discovery. Future research on this compound will likely employ advanced analytical techniques to study these interactions in real-time.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful label-free techniques that can monitor the binding and dissociation of small molecules with proteins. nih.gov These methods provide valuable kinetic data, such as association and dissociation rates, which are crucial for understanding the binding affinity and mechanism of action. nih.gov Another emerging area is the use of plasmonic-based electrochemical impedance microscopy (P-EIM) , which can measure the binding kinetics of small molecules on protein microarrays with high sensitivity. nih.gov

In addition to these biophysical methods, single-molecule imaging and tracking (SMIT) in living cells offers the potential to visualize the dynamic interactions of individual molecules in their native environment. oup.com By fluorescently labeling either the compound or its target, researchers can track its localization, movement, and binding events within a cell, providing unprecedented insights into its biological function. oup.comyoutube.com

Deeper Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational and experimental methods has become a driving force in modern drug design. researchgate.netjddhs.comnih.gov For this compound, a deeper integration of these approaches can accelerate the design of new analogs with improved potency and selectivity.

Molecular docking and molecular dynamics simulations can be used to predict how the compound and its derivatives bind to potential protein targets. nih.gov These computational models can help to identify key interactions and guide the design of new molecules with enhanced binding affinity. nih.gov For instance, simulations can reveal crucial amino acid residues that interact with the compound, providing a roadmap for structure-based optimization. nih.gov

This computational work can be coupled with experimental validation through a continuous feedback loop. researchgate.netnih.gov Promising compounds designed in silico can be synthesized and tested in vitro. The experimental results can then be used to refine the computational models, leading to a more accurate and predictive design process. researchgate.net This iterative cycle of design, synthesis, and testing can significantly reduce the time and cost associated with drug discovery. jddhs.com

Exploration of New In Vitro Biological Targets and Pathways

The piperazine scaffold is present in drugs targeting a wide range of biological systems, including those for cancer, inflammation, and infectious diseases. researchgate.nettubitak.gov.trresearchgate.net The phenoxy moiety is also a crucial structural element in various therapeutic agents, including those with anticancer and neurological activity. mdpi.com Given the hybrid nature of this compound, future research should aim to explore a broad spectrum of potential biological targets and pathways.

One promising area is in cancer research . Many piperazine derivatives exhibit anticancer activity by targeting signaling pathways involved in cell proliferation and survival, such as the vascular endothelial growth factor receptor (VEGFR) pathway. nih.govresearchgate.net Future studies could investigate the effect of this compound and its analogs on various cancer cell lines and explore their potential to inhibit key oncogenic targets like poly (ADP-ribose) polymerase (PARP). nih.gov

Another avenue for exploration is in the area of neurodegenerative and neuropsychiatric disorders . The piperazine moiety is a common feature in drugs targeting central nervous system receptors, such as sigma receptors. nih.gov In vitro screening against a panel of receptors and enzymes associated with these conditions could uncover novel therapeutic applications.

Design of Chemically Diverse Analogues for Probe Development

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cells and organisms. scispace.combayer.com The development of a library of chemically diverse analogues of this compound could provide valuable tools for chemical biology research.

The design of these analogues can be guided by structure-activity relationship (SAR) studies, where systematic modifications are made to different parts of the molecule to understand their impact on biological activity. benthamdirect.com For this compound, this could involve modifications to the benzyl (B1604629) group, the phenoxy ring, and the piperazine core.

Table 2: Potential Structural Modifications for Analogue Design

Molecular ScaffoldPotential ModificationsRationale
Benzyl Group Substitution with electron-donating or -withdrawing groupsTo explore the influence of electronic properties on binding
Phenoxy Ring Introduction of various substituents at different positionsTo probe the steric and electronic requirements of the binding pocket
Piperazine Core C-H functionalization to add new substituentsTo enhance structural diversity and explore new interactions
Propanone Linker Variation in length and rigidityTo optimize the spatial orientation of the key pharmacophores

By creating a diverse library of such analogues, researchers can identify potent and selective probes to investigate novel biological targets and pathways, ultimately contributing to a deeper understanding of human health and disease. scispace.com

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one?

The synthesis typically involves multi-step organic reactions, starting with nucleophilic substitution or condensation of phenoxypropanone derivatives with 4-benzylpiperazine. Key steps include:

  • Aminomethylation : Reacting phenoxypropanone with 4-benzylpiperazine under reflux in solvents like ethanol or dimethylformamide (DMF), often requiring 12–24 hours for completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product. Reaction yields (~60–75%) depend on precise pH control (neutral to slightly basic) and anhydrous conditions .
  • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., benzyl proton signals at δ 3.5–4.0 ppm, piperazine carbons at δ 45–55 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

  • Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to monitor reaction progress and purity .
  • Spectroscopy : NMR for functional group confirmation, FT-IR for carbonyl (C=O stretch ~1700 cm1^{-1}), and MS for molecular ion peaks (exact mass: 324.20 g/mol) .
  • Thermal Analysis : DSC/TGA to assess decomposition temperature (>200°C indicates thermal stability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound, particularly regarding GPCR interactions?

Discrepancies in receptor binding affinities (e.g., serotonin vs. dopamine receptors) may arise from:

  • Assay Variability : Differences in cell lines (HEK293 vs. CHO) or radioligand competition binding protocols (e.g., 3H^3 \text{H}-ketanserin for 5-HT2A_{2A}) .
  • Structural Analogues : Compare with 1-(4-Benzylpiperazin-1-yl)-1-(2-phenylhydrazono)propan-2-one (), which lacks the phenoxy group but shows higher σ-receptor affinity. Use molecular docking (AutoDock Vina) to model steric and electronic effects of substituents .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., functional cAMP assays vs. binding studies) to validate target engagement .

Q. What strategies are recommended for designing derivatives with enhanced blood-brain barrier (BBB) permeability?

  • Lipophilicity Optimization : Introduce halogen substituents (e.g., -F, -Cl) on the phenoxy ring to increase logP (target range: 2–3) while avoiding P-glycoprotein substrate properties .
  • Pro-drug Approaches : Mask the carbonyl group as an ester (e.g., pivaloyloxymethyl) for passive diffusion, with enzymatic cleavage in the CNS .
  • In Silico Modeling : Use QSAR models (e.g., SwissADME) to predict BBB penetration based on polar surface area (<90 Å2^2) and hydrogen bond count (<8) .

Q. How should researchers address challenges in crystallographic studies of this compound?

  • Crystal Growth : Use slow evaporation in polar aprotic solvents (acetonitrile/DMF) at 4°C. SHELX software (SHELXL-2018) is recommended for structure refinement, particularly for resolving piperazine ring disorder .
  • Data Collection : High-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to resolve weak electron density around the benzyl group .
  • Validation : Check for twinning (Rint_\text{int} > 0.05) and apply PLATON SQUEEZE to model solvent-accessible voids .

Q. What experimental approaches can elucidate metabolic stability and degradation pathways?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; monitor via LC-MS/MS for oxidative metabolites (e.g., N-debenzylation at m/z 210.1) .
  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions. Identify degradation products (e.g., phenoxypropanone cleavage) using HRMS .
  • Stability Studies : Store at 40°C/75% RH for 4 weeks; quantify parent compound loss via validated HPLC methods .

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1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one
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1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.